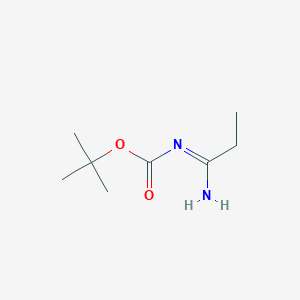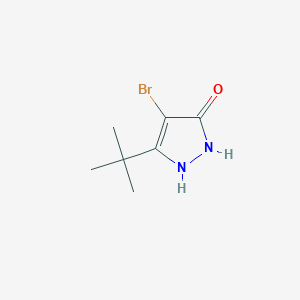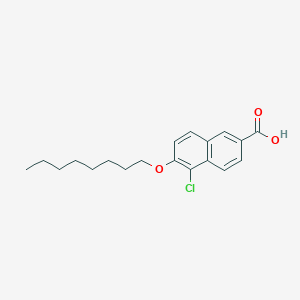![molecular formula C20H18FNO2 B2583550 (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3-(4-fluorophenoxy)phenyl)methanone CAS No. 1797892-31-9](/img/structure/B2583550.png)
(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3-(4-fluorophenoxy)phenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3-(4-fluorophenoxy)phenyl)methanone is a chemical compound with potential applications in scientific research.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3-(4-fluorophenoxy)phenyl)methanone involves the synthesis of the bicyclic ring system followed by the attachment of the phenyl and fluoro-substituted phenyl groups.
Starting Materials
Cyclohexanone, Ammonium acetate, 4-Fluorophenol, Benzaldehyde, Sodium borohydride, Sodium hydroxide, Bromine, Methanol, Chloroform, Acetic acid, Sodium carbonate, 3-(4-fluorophenoxy)benzaldehyde, Sodium cyanoborohydride, Acetic anhydride, Pyridine, Triethylamine, Methanesulfonic acid, Sodium bicarbonate, Ethyl acetate, Sodium chloride, Magnesium sulfate, Methanol
Reaction
Synthesis of the bicyclic ring system:, Step 1: Cyclohexanone is treated with ammonium acetate and bromine in acetic acid to form 2-bromo-1-cyclohexanone., Step 2: 2-bromo-1-cyclohexanone is treated with sodium hydroxide in methanol to form 1-cyclohexen-1-ol., Step 3: 1-cyclohexen-1-ol is treated with benzaldehyde in chloroform in the presence of sodium hydroxide to form (1R,5S)-8-phenyl-2-oxabicyclo[3.2.1]octan-5-ol., Step 4: (1R,5S)-8-phenyl-2-oxabicyclo[3.2.1]octan-5-ol is treated with methanesulfonic acid in chloroform to form (1R,5S)-8-phenyl-2-oxabicyclo[3.2.1]oct-5-en-8-ol., Step 5: (1R,5S)-8-phenyl-2-oxabicyclo[3.2.1]oct-5-en-8-ol is treated with sodium bicarbonate in ethyl acetate to form (1R,5S)-8-phenyl-2-oxabicyclo[3.2.1]oct-5-en-8-one., Attachment of the phenyl and fluoro-substituted phenyl groups:, Step 6: 3-(4-fluorophenoxy)benzaldehyde is treated with sodium cyanoborohydride in methanol to form 3-(4-fluorophenoxy)benzyl alcohol., Step 7: 3-(4-fluorophenoxy)benzyl alcohol is treated with acetic anhydride and pyridine to form 3-(4-fluorophenoxy)benzyl acetate., Step 8: 3-(4-fluorophenoxy)benzyl acetate is treated with triethylamine and methanesulfonic acid in chloroform to form (3-(4-fluorophenoxy)phenyl)methanone., Step 9: (1R,5S)-8-phenyl-2-oxabicyclo[3.2.1]oct-5-en-8-one is treated with (3-(4-fluorophenoxy)phenyl)methanone in the presence of sodium carbonate in ethyl acetate to form (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3-(4-fluorophenoxy)phenyl)methanone., Final step: The product is purified by recrystallization from a suitable solvent.
作用机制
The mechanism of action of (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3-(4-fluorophenoxy)phenyl)methanone involves inhibition of the dopamine transporter. This leads to increased levels of dopamine in the synaptic cleft, which can have various effects depending on the location and function of the dopamine receptors.
生化和生理效应
The biochemical and physiological effects of (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3-(4-fluorophenoxy)phenyl)methanone are still being studied. It has been shown to have activity as a dopamine transporter inhibitor, which could have implications for the treatment of neurological disorders such as Parkinson's disease and addiction.
实验室实验的优点和局限性
One advantage of (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3-(4-fluorophenoxy)phenyl)methanone is its potential as a tool for studying the role of dopamine in neurological disorders and addiction. However, one limitation is that it is still being studied and its full effects are not yet known.
未来方向
There are many potential future directions for research involving (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3-(4-fluorophenoxy)phenyl)methanone. One direction is to further investigate its potential as a treatment for neurological disorders and addiction. Another direction is to study its effects on other neurotransmitters and receptors. Additionally, there is potential for the development of new compounds based on the structure of (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3-(4-fluorophenoxy)phenyl)methanone with improved activity and selectivity.
科学研究应用
(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3-(4-fluorophenoxy)phenyl)methanone has potential applications in scientific research. It has been shown to have activity as a dopamine transporter inhibitor, which could be useful in studying the role of dopamine in neurological disorders such as Parkinson's disease. Additionally, it has been shown to have potential as a treatment for cocaine addiction.
属性
IUPAC Name |
8-azabicyclo[3.2.1]oct-2-en-8-yl-[3-(4-fluorophenoxy)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO2/c21-15-7-11-18(12-8-15)24-19-6-1-3-14(13-19)20(23)22-16-4-2-5-17(22)10-9-16/h1-4,6-8,11-13,16-17H,5,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFJRADOLXXDTPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2C(=O)C3=CC(=CC=C3)OC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3-(4-fluorophenoxy)phenyl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(Benzyloxy)methyl]-2,2-dimethylcyclobutan-1-one](/img/structure/B2583471.png)
![5-(3-methylbenzyl)-3-(4-methylphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2583472.png)

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2583475.png)


![2-[4-(3-chlorophenyl)piperazin-1-yl]-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2583479.png)
![4-Methyl-6-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]pyrimidine](/img/structure/B2583482.png)
![ethyl 2-{2-[(E)-N'-[(2-chloro-6-fluorophenyl)methoxy]imidamido]-1,3-thiazol-4-yl}benzoate](/img/structure/B2583484.png)
![6-(4-bromobenzyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2583487.png)
![2-Chloro-N-methyl-N-[3-(3-phenyl-1,2-oxazol-5-yl)propyl]propanamide](/img/structure/B2583489.png)
![N-benzyl-2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2583490.png)